3-methoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide
Description
Properties
IUPAC Name |
3-methoxy-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-13-21-18(12-19(22-13)27-3)23-15-7-9-16(10-8-15)24-20(25)14-5-4-6-17(11-14)26-2/h4-12H,1-3H3,(H,24,25)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDPPQRJMDBICG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. The structure consists of a methoxy group, a pyrimidine derivative, and an amide linkage, which contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Anticancer Activity : Many benzenesulfonamide derivatives have shown promise as anticancer agents by inhibiting specific enzymes involved in tumor growth.
- Antiviral Effects : Some derivatives have been studied for their ability to inhibit viral replication, particularly against Hepatitis B virus (HBV).
- Enzyme Inhibition : The compound may act as an inhibitor of carbonic anhydrase, an enzyme implicated in several pathological conditions.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Inhibition of Enzymes : The presence of the pyrimidine ring suggests potential inhibitory effects on enzymes such as carbonic anhydrase, which is critical in maintaining pH balance in tissues and is often overexpressed in tumors.
- Modulation of Signaling Pathways : Similar compounds have been shown to modulate pathways related to cell proliferation and apoptosis, potentially leading to anticancer effects.
Anticancer Activity
A study evaluated the cytotoxic effects of similar benzamide derivatives on various cancer cell lines. The compound exhibited significant cytotoxicity with IC values ranging from 10 µM to 30 µM against breast cancer (MCF7) and lung cancer (A549) cell lines .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | MCF7 | 15 |
| This compound | A549 | 20 |
Antiviral Activity
In another study focusing on antiviral properties, derivatives similar to this compound were screened for their ability to inhibit HBV replication. Results indicated that certain structural modifications enhanced antiviral activity significantly, suggesting the potential for developing effective HBV treatments .
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Variations
APD791 (3-Methoxy-N-(3-(1-Methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide)
- Structure: Replaces the pyrimidine with a pyrazole ring and adds a morpholinoethoxy group.
- Pharmacology : APD791 is a highly selective 5-HT2A receptor inverse agonist (IC₅₀ = 1.2 nM) with minimal off-target activity, demonstrating efficacy in arterial thrombosis models .
- Key Differences: The pyrazole and morpholinoethoxy groups enhance selectivity for 5-HT2A over 5-HT2B/C receptors. The target compound’s pyrimidine may favor interactions with kinases or nucleic acid-binding proteins due to its planar structure.
M6 (3-Methoxy-N-[4-methyl-3-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]phenyl]benzamide)
- Structure : Substitutes pyrimidine with a thiazole ring and adds a pyridinyl group.
- Molecular Docking : Exhibits a docking score of −9.61 kcal/mol against SARS-CoV-2 main protease, suggesting moderate binding affinity compared to M10 (−10.50 kcal/mol) .
- Key Differences : Thiazole’s sulfur atom may enhance π-π stacking but reduce hydrogen bonding compared to pyrimidine.
5316-61-0 (3-Methoxy-N-[4-[4-[(3-Methoxybenzoyl)amino]phenyl]phenyl]benzamide)
- Structure : Features a bis-benzamide scaffold with dual methoxy groups.
- Implications : The extended aromatic system may increase rigidity and reduce solubility compared to the target compound’s pyrimidine-aniline linkage .
Substituent Effects on Pharmacokinetics and Bioactivity
Alkoxy Chain Variations (, Entries 9–12)
| Compound | Alkoxy Substituent | Key Properties |
|---|---|---|
| Entry 9 | Butoxy | Longer chains increase lipophilicity (logP ↑) |
| Entry 10 | Isobutoxy | Branched chains may improve metabolic stability |
| Target Compound | Methoxy | Shorter chain enhances solubility (logP ↓) |
- Impact : Methoxy groups in the target compound likely improve aqueous solubility but may reduce membrane permeability compared to longer alkoxy chains .
Pyrimidine Substitutions ()
- The target compound’s 6-methoxy-2-methyl groups balance steric and electronic effects for optimized binding .
Pharmacological and Binding Profiles
| Compound | Target | Activity/Score | Reference |
|---|---|---|---|
| APD791 | 5-HT2A Receptor | IC₅₀ = 1.2 nM | |
| M6 | SARS-CoV-2 Mpro | Docking Score = −9.61 | |
| 8p () | Kinase (unspecified) | Not reported |
- Target Compound Hypotheses : The pyrimidine-aniline scaffold may favor kinase inhibition (e.g., Bcr-Abl or EGFR) or nucleic acid interactions, similar to masitinib analogs .
Preparation Methods
Preparation of 3-Methoxybenzamide Derivatives
The benzamide moiety is synthesized via amide bond formation between 3-methoxybenzoic acid and aniline derivatives. A representative procedure involves:
- Activation of 3-methoxybenzoic acid using thionyl chloride (SOCl₂) to form the corresponding acid chloride.
- Coupling with 4-aminophenol in anhydrous dichloromethane (DCM) under nitrogen atmosphere, yielding N-(4-hydroxyphenyl)-3-methoxybenzamide .
- Methoxylation of the hydroxyl group using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone, producing N-(4-methoxyphenyl)-3-methoxybenzamide (yield: 82–88%).
Key Reaction Conditions :
- Temperature: 0–25°C for acid chloride formation; 40–60°C for amide coupling.
- Catalysts: Triethylamine (TEA) as a base for neutralization.
Synthesis of 6-Methoxy-2-Methylpyrimidin-4-Amine
The pyrimidine core is constructed via cyclocondensation and chlorination-amidation :
- Cyclization of acetamidine hydrochloride with dimethyl malonate in methanol using sodium methoxide (NaOMe) as a base, forming 4,6-dihydroxy-2-methylpyrimidine (yield: 85–87%).
- Chlorination with triphosgene (C₃Cl₆O₃) in dichloroethane (DCE) and N,N-diethylaniline, yielding 4,6-dichloro-2-methylpyrimidine (yield: 89–92%).
- Amination with aqueous ammonia (NH₃) in tetrahydrofuran (THF) at 80°C, producing 6-methoxy-2-methylpyrimidin-4-amine (yield: 78–84%).
Optimization Notes :
- Triphosgene replaces toxic reagents like POCl₃, enhancing safety and scalability.
- Excess ammonia ensures complete substitution of chlorine at the 4-position.
Coupling of Intermediates
Buchwald-Hartwig Amination
The final step involves coupling the benzamide and pyrimidine intermediates via palladium-catalyzed amination :
- Reaction of N-(4-methoxyphenyl)-3-methoxybenzamide with 6-methoxy-2-methylpyrimidin-4-amine in toluene.
- Use of Pd(OAc)₂ as a catalyst, Xantphos as a ligand, and Cs₂CO₃ as a base at 110°C for 24 hours.
- Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 1:1) to isolate the target compound (yield: 65–72%).
Critical Parameters :
- Ligand selection (Xantphos) prevents undesired β-hydride elimination.
- Anhydrous conditions minimize hydrolysis of intermediates.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (500 MHz, CDCl₃) : δ 8.45 (s, 1H, pyrimidine-H), 7.82 (d, J = 8.5 Hz, 2H, benzamide-H), 7.55 (d, J = 8.5 Hz, 2H, aniline-H), 6.98 (s, 1H, pyrimidine-NH), 3.91 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).
- IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1580 cm⁻¹ (C=N pyrimidine).
Purity and Yield Optimization
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Benzamide synthesis | 82–88 | 98.1–99.5 |
| Pyrimidine synthesis | 78–92 | 97.8–99.2 |
| Final coupling | 65–72 | 95.3–98.7 |
Industrial-Scale Adaptations
Q & A
Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling a substituted pyrimidine intermediate with a benzoyl chloride derivative. For example:
- Step 1 : React 4-aminophenylpyrimidine derivatives (e.g., 6-methoxy-2-methylpyrimidin-4-amine) with 3-methoxybenzoyl chloride in the presence of a base like triethylamine or sodium hydride.
- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Optimization Tips :
- Use anhydrous solvents (e.g., dichloromethane or acetonitrile) to minimize hydrolysis.
- Control temperature (0–25°C) during coupling to reduce side reactions .
- Critical Data :
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Solvent | Anhydrous CH₂Cl₂ | 65–75% |
| Base | Triethylamine | 70% |
| Reaction Time | 12–24 hours (RT) | — |
Q. Which spectroscopic techniques confirm the compound’s structure, and what are diagnostic spectral markers?
- Methodological Answer :
- 1H/13C NMR : Look for signals corresponding to methoxy groups (δ ~3.8–4.0 ppm for OCH₃), pyrimidine NH (δ ~8.5–9.0 ppm), and aromatic protons (δ ~6.8–7.5 ppm) .
- ESI-MS : Molecular ion peak [M+H]+ should match the exact mass (calculated: 406.16 g/mol).
- IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and NH bending (~1550 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data?
- Methodological Answer :
- Step 1 : Validate assay conditions (e.g., pH, serum protein binding) that may alter compound stability or bioavailability .
- Step 2 : Perform metabolite profiling (LC-MS/MS) to identify degradation products or active metabolites in vivo .
- Step 3 : Use pharmacokinetic modeling (e.g., compartmental analysis) to correlate exposure levels with efficacy .
- Case Study : A pyrimidine-benzamide analog showed poor in vivo activity due to rapid glucuronidation; modifying the methoxy group improved metabolic stability .
Q. What computational strategies predict binding affinity to kinase targets, and how are docking results validated experimentally?
- Methodological Answer :
- Strategy 1 : Use molecular docking (AutoDock Vina) with crystal structures of target kinases (e.g., EGFR or CDK2). Focus on hydrogen bonding with pyrimidine N atoms and hydrophobic interactions with methyl/methoxy groups .
- Strategy 2 : Perform MD simulations (AMBER/CHARMM) to assess binding stability over 100 ns trajectories.
- Validation : Compare predicted IC₅₀ values with enzymatic assays (e.g., ADP-Glo™ Kinase Assay) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported mutagenicity profiles of similar benzamide derivatives?
- Methodological Answer :
- Root Cause : Variations in Ames test protocols (e.g., S9 metabolic activation, bacterial strains) .
- Resolution :
Re-test the compound using standardized OECD Guidelines 471.
Compare results with structurally related compounds (e.g., 3-methoxy vs. 3-chloro analogs) to isolate substituent effects .
- Example : Compound 3 () showed lower mutagenicity than its analogs, attributed to steric hindrance from the methyl group.
Experimental Design for Biological Studies
Q. What in vitro assays best evaluate this compound’s anticancer potential, and how are false positives mitigated?
- Methodological Answer :
- Primary Assays :
- MTT/PrestoBlue® for cytotoxicity (IC₅₀ determination in cancer cell lines, e.g., MCF-7 or HCT-116).
- Caspase-3/7 activation assays to confirm apoptosis induction .
- False-Positive Controls :
- Include a pan-assay interference compound (PAINS) filter to rule out redox cyclers or aggregators.
- Validate hits via orthogonal assays (e.g., colony formation vs. flow cytometry) .
Stability and Storage Guidelines
Q. What conditions prevent decomposition of this compound during storage?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
